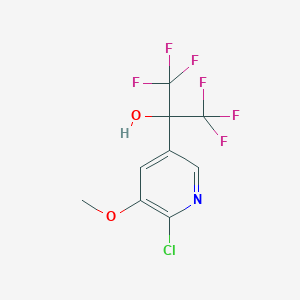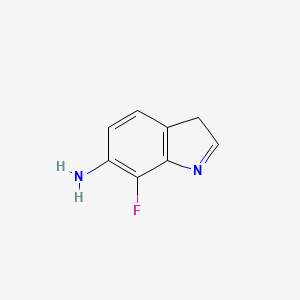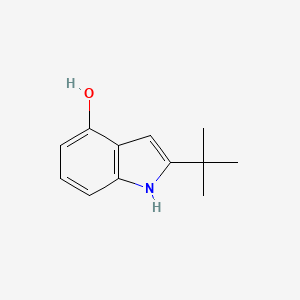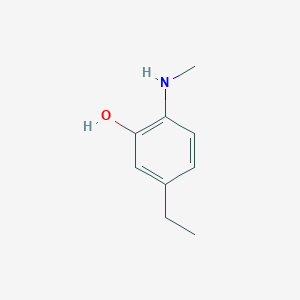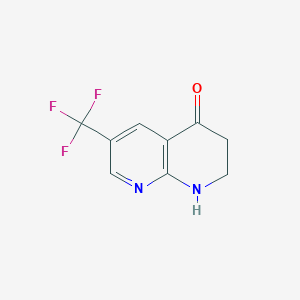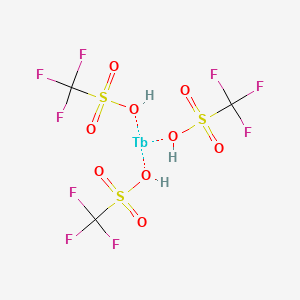
Tris(((trifluoromethyl)sulfonyl)oxy)terbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(((trifluoromethyl)sulfonyl)oxy)terbium is a chemical compound that belongs to the class of trifluoromethanesulfonates. This compound is known for its unique properties and applications in various fields of science and industry. It is characterized by the presence of three trifluoromethylsulfonyl groups attached to a terbium atom, making it a highly reactive and versatile compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(((trifluoromethyl)sulfonyl)oxy)terbium typically involves the reaction of terbium salts with trifluoromethanesulfonic acid or its derivatives. One common method is the reaction of terbium chloride with trifluoromethanesulfonic acid in the presence of a suitable solvent, such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(((trifluoromethyl)sulfonyl)oxy)terbium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state terbium compounds.
Reduction: It can be reduced to lower oxidation state terbium compounds.
Substitution: The trifluoromethylsulfonyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield terbium oxides, while substitution reactions can produce a wide range of terbium-containing compounds with different functional groups .
Applications De Recherche Scientifique
Tris(((trifluoromethyl)sulfonyl)oxy)terbium has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Tris(((trifluoromethyl)sulfonyl)oxy)terbium involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it an effective catalyst in many organic reactions. The compound can also interact with biological molecules, such as proteins and enzymes, by binding to specific sites and altering their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(((trifluoromethyl)sulfonyl)oxy)lanthanum: Similar in structure but with lanthanum instead of terbium.
Tris(((trifluoromethyl)sulfonyl)oxy)yttrium: Another similar compound with yttrium as the central atom.
Uniqueness
Tris(((trifluoromethyl)sulfonyl)oxy)terbium is unique due to its specific reactivity and catalytic properties, which are influenced by the presence of terbium. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C3H3F9O9S3Tb |
|---|---|
Poids moléculaire |
609.2 g/mol |
Nom IUPAC |
terbium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/3CHF3O3S.Tb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7); |
Clé InChI |
ZLUSREFIIPNLPR-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Tb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B12952903.png)
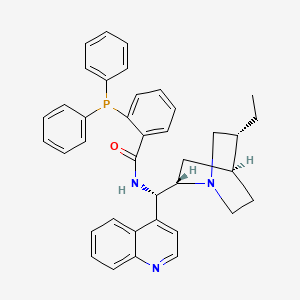
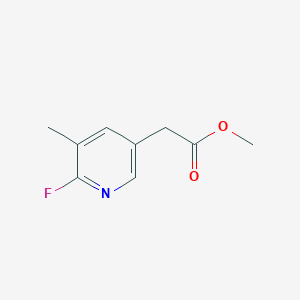
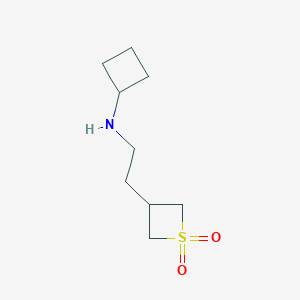
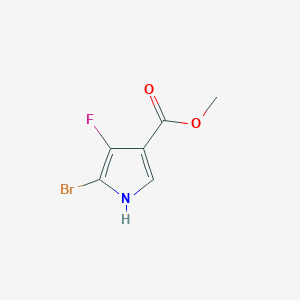
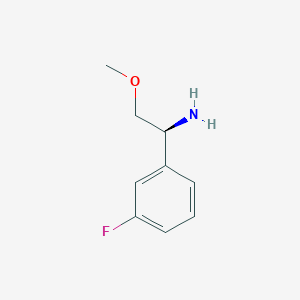
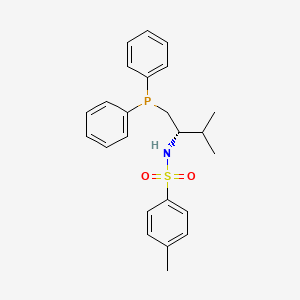
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12952948.png)
